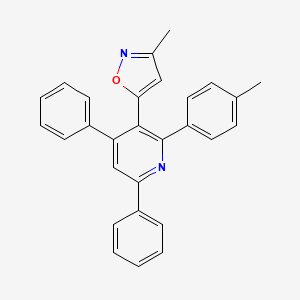
3-(3-Methyl-1,2-oxazol-5-yl)-2-(4-methylphenyl)-4,6-diphenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methyl-1,2-oxazol-5-yl)-2-(4-methylphenyl)-4,6-diphenylpyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-1,2-oxazol-5-yl)-2-(4-methylphenyl)-4,6-diphenylpyridine typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Pyridine ring construction: The pyridine ring can be synthesized via condensation reactions involving aldehydes or ketones with ammonia or amines.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(3-Methyl-1,2-oxazol-5-yl)-2-(4-methylphenyl)-4,6-diphenylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium or platinum catalysts.
Substitution reagents: Halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Industry: Utilized in the production of advanced materials with specific properties.
作用機序
The mechanism of action of 3-(3-Methyl-1,2-oxazol-5-yl)-2-(4-methylphenyl)-4,6-diphenylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3-(3-Methyl-1,2-oxazol-5-yl)-2-phenylpyridine
- 2-(4-Methylphenyl)-4,6-diphenylpyridine
- 3-(3-Methyl-1,2-oxazol-5-yl)-4,6-diphenylpyridine
Uniqueness
3-(3-Methyl-1,2-oxazol-5-yl)-2-(4-methylphenyl)-4,6-diphenylpyridine is unique due to its specific combination of functional groups and structural features. This uniqueness can impart distinct chemical properties and biological activities, making it valuable for specialized applications.
特性
CAS番号 |
188945-14-4 |
|---|---|
分子式 |
C28H22N2O |
分子量 |
402.5 g/mol |
IUPAC名 |
3-methyl-5-[2-(4-methylphenyl)-4,6-diphenylpyridin-3-yl]-1,2-oxazole |
InChI |
InChI=1S/C28H22N2O/c1-19-13-15-23(16-14-19)28-27(26-17-20(2)30-31-26)24(21-9-5-3-6-10-21)18-25(29-28)22-11-7-4-8-12-22/h3-18H,1-2H3 |
InChIキー |
TVFFKUGZILXXJA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=NO5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Anthracen-9-yl)ethynyl]benzaldehyde](/img/structure/B12559568.png)
silane](/img/structure/B12559580.png)
![1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol](/img/structure/B12559584.png)
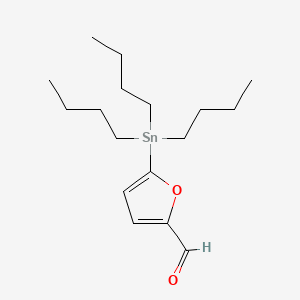
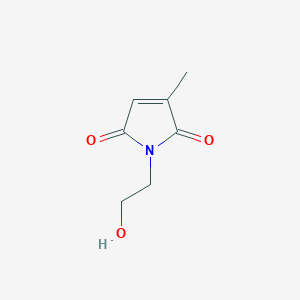


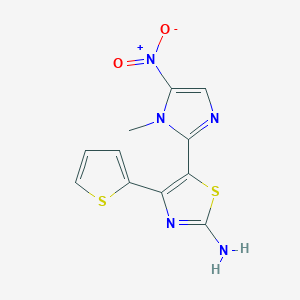
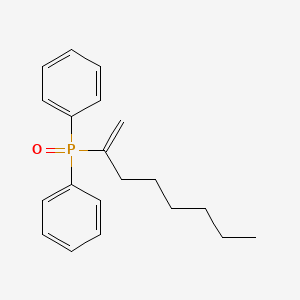
![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane](/img/structure/B12559652.png)


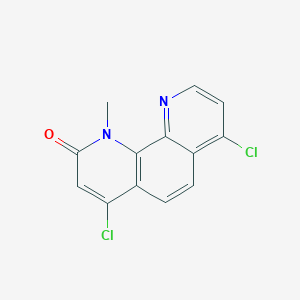
![2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde](/img/structure/B12559660.png)
